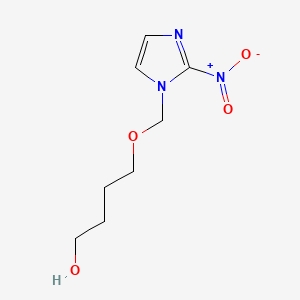

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Vue d'ensemble

Description

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is a chemical compound with the molecular formula C8H13N3O4. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol typically involves the reaction of 1-butanol with 2-nitro-1H-imidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles such as amines and thiols.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Applications De Recherche Scientifique

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic applications, particularly as an immunosuppressant and in the treatment of various diseases.

Mécanisme D'action

The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. As a derivative of cyclosporine A, it is believed to inhibit the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced production of pro-inflammatory cytokines and suppression of the immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclosporine A: A well-known immunosuppressant drug with a similar mechanism of action.

Tacrolimus: Another immunosuppressant with a different molecular structure but similar therapeutic applications.

Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) but is used in similar clinical settings.

Uniqueness

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is unique due to its specific chemical structure, which combines the properties of 1-butanol and 2-nitro-1H-imidazole. This unique structure allows it to interact with molecular targets in a distinct manner, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .

Activité Biologique

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, with the molecular formula C8H13N3O4, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

The primary mechanism of action for this compound is believed to involve the inhibition of calcineurin, a protein phosphatase crucial for T-cell activation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby suppressing immune responses. This mechanism is similar to that of established immunosuppressants like cyclosporine A and tacrolimus, but the unique structure of this compound may offer distinct advantages in efficacy and safety profiles.

Therapeutic Applications

Research has indicated that this compound may be effective in treating various conditions due to its immunosuppressive properties. Its potential applications include:

- Autoimmune Diseases : By modulating immune responses, it may help manage conditions such as rheumatoid arthritis and lupus.

- Transplant Rejection : The compound could be beneficial in preventing organ rejection post-transplantation.

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of this compound. Below is a summary of key findings from various research efforts:

The synthesis of this compound typically involves the reaction between 1-butanol and 2-nitroimidazole under specific conditions that optimize yield and purity. The compound has a predicted boiling point of approximately 451.7 °C and a density of about 1.35 g/cm³ .

Similar Immunosuppressants

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Cyclosporine A | Calcineurin inhibition | Established immunosuppressant with extensive clinical use |

| Tacrolimus | Calcineurin inhibition | Similar therapeutic applications but different structure |

| Sirolimus | mTOR inhibition | Inhibits a different pathway but used in similar settings |

This compound stands out due to its unique chemical structure, which may allow for improved interactions with molecular targets compared to these established compounds.

Propriétés

IUPAC Name |

4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPKPUFMJSAFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239533 | |

| Record name | RK 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93679-08-4 | |

| Record name | RK 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RK 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.